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Compound Name:
4-Chloro-2-

methoxybenzenesulfonamide

Cat. No.: B1417296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the chemical structure of synthesized

4-Chloro-2-methoxybenzenesulfonamide. It outlines key experimental data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), comparing the expected data for the target molecule with that of potential constitutional

isomers. Detailed experimental protocols and visualizations are included to aid in the definitive

structural elucidation.

Introduction
4-Chloro-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The precise

arrangement of the chloro, methoxy, and sulfonamide groups on the benzene ring is critical to

its chemical and biological properties. During its synthesis, the formation of constitutional

isomers is a common possibility. Therefore, rigorous structural confirmation is essential. This

guide focuses on distinguishing the desired product from its potential isomers through

comprehensive spectral analysis.
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Due to the limited availability of published experimental spectra for 4-Chloro-2-
methoxybenzenesulfonamide and its isomers, this guide utilizes predicted spectral data

alongside general principles of spectroscopy for sulfonamides. The following tables summarize

the expected key spectral features.

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the substitution pattern of the benzene

ring. The chemical shifts and coupling constants of the aromatic protons are highly indicative of

their relative positions.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) and Coupling Constants (in Hz)

Compound H-3 H-5 H-6 -OCH₃ -SO₂NH₂

4-Chloro-2-

methoxybenz

enesulfonami

de

~6.9 (d, J≈2)
~7.3 (dd, J≈8,

2)
~7.8 (d, J≈8) ~3.9 (s) ~7.2 (br s)

4-Chloro-3-

methoxybenz

enesulfonami

de

~7.4 (d, J≈2)
~7.0 (dd, J≈8,

2)
~7.6 (d, J≈8) ~3.9 (s) ~7.2 (br s)

2-Chloro-4-

methoxybenz

enesulfonami

de

~7.0 (d,

J≈2.5)

~6.9 (dd,

J≈8.5, 2.5)

~7.9 (d,

J≈8.5)
~3.8 (s) ~7.2 (br s)

3-Chloro-4-

methoxybenz

enesulfonami

de

~7.9 (d, J≈2)
~7.1 (dd,

J≈8.5, 2)

~7.7 (d,

J≈8.5)
~4.0 (s) ~7.2 (br s)

5-Chloro-2-

methoxybenz

enesulfonami

de

~7.5 (dd,

J≈8.5, 2.5)

~7.0 (d,

J≈8.5)

~7.5 (d,

J≈2.5)
~3.9 (s) ~7.2 (br s)
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Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Compo
und

C-1 (C-
S)

C-2 (C-
O)

C-3
C-4 (C-
Cl)

C-5 C-6 -OCH₃

4-Chloro-

2-

methoxy

benzene

sulfonami

de

~135 ~158 ~115 ~130 ~128 ~132 ~56

4-Chloro-

3-

methoxy

benzene

sulfonami

de

~140 ~125 ~157 ~120 ~135 ~113 ~56

2-Chloro-

4-

methoxy

benzene

sulfonami

de

~138 ~133 ~115 ~163 ~114 ~130 ~56

3-Chloro-

4-

methoxy

benzene

sulfonami

de

~139 ~112 ~135 ~158 ~128 ~125 ~57

5-Chloro-

2-

methoxy

benzene

sulfonami

de

~130 ~155 ~120 ~128 ~125 ~130 ~56
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands (in cm⁻¹)

Functional Group
Characteristic Absorption
Range

Expected for 4-Chloro-2-
methoxybenzenesulfonami
de

N-H Stretch (sulfonamide) 3400-3200 (two bands) ~3350 and ~3250

C-H Stretch (aromatic) 3100-3000 ~3080

C-H Stretch (methyl) 2950-2850 ~2940 and ~2840

S=O Stretch (sulfonamide)
1350-1310 (asymmetric) and

1160-1140 (symmetric)
~1330 and ~1150

C-O Stretch (aryl ether)
1275-1200 (asymmetric) and

1075-1020 (symmetric)
~1250 and ~1050

C-Cl Stretch 800-600 ~750

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 4-Chloro-2-methoxybenzenesulfonamide (C₇H₈ClNO₃S), the expected

monoisotopic mass is approximately 220.99 g/mol .[1]

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment Description Expected m/z[1]

[M+H]⁺ Protonated molecular ion 221.99

[M+Na]⁺ Sodiated molecular ion 243.98

[M-SO₂]⁺ Loss of sulfur dioxide 157

[M-SO₂NH₂]⁺ Loss of sulfonamide group 141
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A common fragmentation pathway for arylsulfonamides is the loss of SO₂.[2][3][4]

Experimental Protocols
Synthesis of 4-Chloro-2-methoxybenzenesulfonamide
A typical synthesis involves the reaction of 2-methoxy-4-chlorobenzenesulfonyl chloride with

ammonia.

In a flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-chlorobenzenesulfonyl

chloride in a suitable solvent such as tetrahydrofuran (THF).

Cool the solution in an ice bath.

Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise with

vigorous stirring.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction with water and extract the product with an organic solvent like ethyl

acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis
NMR Spectroscopy:

Prepare a ~5-10 mg sample of the purified compound in a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the spectra and analyze the chemical shifts, coupling constants, and integration

to determine the substitution pattern.
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IR Spectroscopy:

Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.

Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry:

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or

acetonitrile).

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both

positive and negative ion modes.

Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern.
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Caption: Workflow for synthesis and structural confirmation.
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Caption: Logic flow for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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